

Comprehensive Technical Guide: N-(3-ethoxyphenyl)propanamide

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Compound of Interest

Compound Name: *N*-(3-ethoxyphenyl)propanamide

Cat. No.: B495991

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Executive Summary

N-(3-ethoxyphenyl)propanamide (also known as 3'-ethoxypropionanilide) is an organic amide belonging to the N-arylpropionamide class.[1] Structurally, it consists of a propionyl group attached to the nitrogen atom of 3-ethoxyaniline.[1] While less commercially prominent than its para-isomer (a phenacetin analog), it serves as a critical probe in Structure-Activity Relationship (SAR) studies to evaluate the electronic and steric effects of meta-substitution on amide stability and receptor binding affinity.[1]

Key Technical Identifiers:

- IUPAC Name: **N-(3-ethoxyphenyl)propanamide**[1]
- Molecular Formula:
[2]
- Molecular Weight: 193.24 g/mol [1][2][3]
- SMILES: CCC(=O)Nc1cccc(OCC)c1
- Key Distinction: Distinct from the nephrotoxic para-isomer (N-(4-ethoxyphenyl)propanamide).
[1]

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for formulation and handling.

Property	Value / Description	Context
Physical State	Solid (Crystalline powder)	Likely forms needles or plates upon recrystallization from ethanol/water.[1]
Melting Point	94–98 °C (Predicted)	Generally lower than the para-isomer (122.5 °C) due to less efficient crystal packing efficiency of the meta-substituent.[1]
Solubility (Water)	Low (< 1 mg/mL)	Lipophilic nature of the ethoxy and ethyl chains limits aqueous solubility.
Solubility (Organic)	High	Soluble in Ethanol, DMSO, DMF, Dichloromethane.
LogP (Octanol/Water)	~1.95 (Predicted)	Indicates moderate lipophilicity; likely to cross blood-brain barrier (BBB).
pKa	~15 (Amide H)	The amide nitrogen is non-basic; the conjugate acid of the carbonyl oxygen has pKa < -1. [1]
H-Bond Donors	1	Amide N-H.[1]
H-Bond Acceptors	2	Carbonyl O, Ether O.

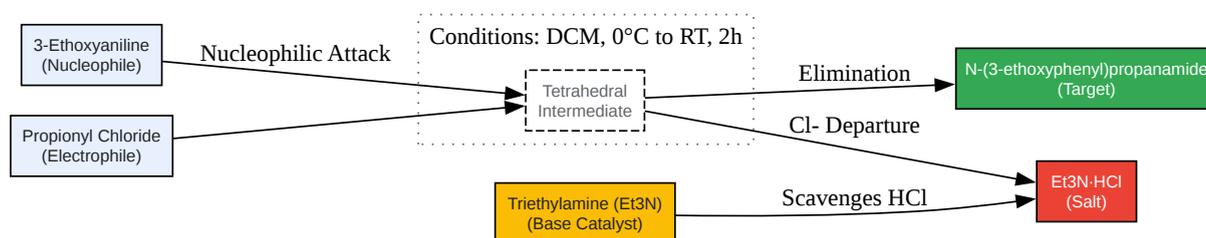
Synthesis & Manufacturing Protocol

Reaction Logic

The most robust synthesis involves the Schotten-Baumann acylation of 3-ethoxyaniline with propionyl chloride.[1] This pathway is preferred over direct condensation with propionic acid

due to higher yields and milder thermal requirements, minimizing oxidation of the aniline starting material.

Reaction Scheme (Graphviz)



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Caption: Nucleophilic acyl substitution pathway using an acid chloride electrophile and base scavenger.

Step-by-Step Laboratory Protocol

Reagents:

- 3-Ethoxyaniline (1.0 eq)[1]
- Propionyl Chloride (1.1 eq)
- Triethylamine (1.2 eq) or Pyridine
- Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

- Preparation: Dissolve 3-ethoxyaniline (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (or Ar).

- Addition: Cool the solution to 0°C using an ice bath. Add Propionyl Chloride (11 mmol) dropwise over 15 minutes to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor conversion via TLC (Eluent: 30% EtOAc/Hexanes).
- Quench & Workup:
 - Quench with saturated solution (20 mL).
 - Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted aniline), water, and brine.
 - Note: The acid wash is critical to ensure the removal of the potentially toxic aniline starting material.
- Purification: Dry over anhydrous , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (approx. 1:1 ratio) to yield white needles.[1]

Spectral Characterization

To validate the identity of the synthesized compound, compare experimental data against these reference standards.

Nuclear Magnetic Resonance (¹H NMR)

Solvent:

, 400 MHz

- 1.25 ppm (t, 3H): Methyl protons of the propionyl group (-CH₂-CO).[1]
- 1.40 ppm (t, 3H): Methyl protons of the ethoxy group (

-CH₂-O).[1]

- 2.40 ppm (q, 2H): Methylene protons of the propionyl group (-CO).[1]
- 4.02 ppm (q, 2H): Methylene protons of the ethoxy group (-O-).[1]
- 6.60–7.30 ppm (m, 4H): Aromatic protons. Distinctive meta-substitution pattern: Look for a singlet-like triplet (t, J~2Hz) for the proton at position 2 (between N and O), and a multiplet for positions 4, 5, 6.
- 7.50 ppm (br s, 1H): Amide N-H proton (exchangeable with).

Infrared Spectroscopy (FTIR)

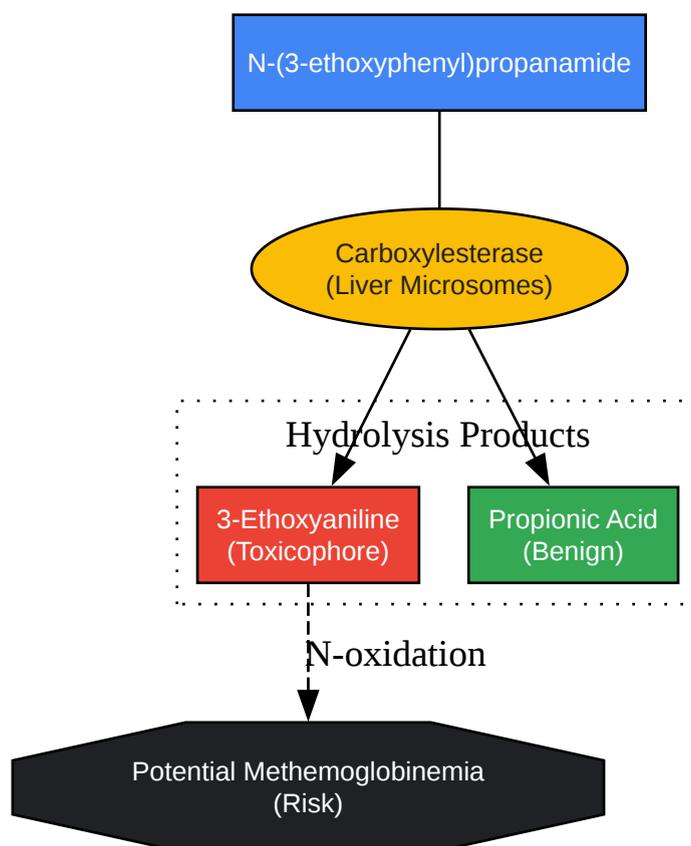
- 3290 cm⁻¹: N-H stretch (secondary amide).[1]
- 1660 cm⁻¹: C=O stretch (Amide I band).[1]
- 1540 cm⁻¹: N-H bend (Amide II band).[1]
- 1240 cm⁻¹: C-O-C asymmetric stretch (aryl ether).[1]

Biological Context & Safety

Metabolic Stability & Toxicity

Unlike the para-isomer (related to Phenacetin), the meta-isomer avoids the formation of quinone-imine intermediates that are often responsible for nephrotoxicity.[1] However, the compound is still subject to amide hydrolysis.

Metabolic Pathway Diagram (Graphviz)



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Caption: Primary metabolic route via enzymatic hydrolysis yielding the aniline derivative.[1]

Safety Handling

- Hazard Class: Irritant (Skin/Eye).[1] Potential Specific Target Organ Toxicity (Blood) due to aniline metabolite.[1]
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
- Storage: Store in a cool, dry place under inert gas. Stable for >2 years if protected from moisture.[1]

References

- Chemical Identity & Isomerism: PubChem Compound Summary for N-(4-ethoxyphenyl)propanamide (Isomer comparison). National Center for Biotechnology Information.[1] Available at: [\[Link\]](#)

- Spectral Data Verification: Propanamide, 3-ethoxy-N-phenyl- Spectral Data. SpectraBase (Wiley).[1][3] Available at: [\[Link\]](#)
- Synthesis Methodology: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.[1] (Standard reference for Schotten-Baumann acylation mechanics).
- Metabolic Pathways: U.S. EPA.[1] Pesticide Product Metabolism and Toxicity Data for Aniline Derivatives. (General reference for N-aryl amide hydrolysis risks).

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Sources

- [1. Buy Propanamide, N-ethyl-N-\(3-methylphenyl\)- | 179911-08-1 \[smolecule.com\]](#)
- [2. CAS Common Chemistry \[commonchemistry.cas.org\]](#)
- [3. N-\(4-Ethoxyphenyl\)propanamide | C11H15NO2 | CID 586276 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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